molecular formula C8H18F3N3 B1611395 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane CAS No. 234451-82-2

1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane

Cat. No.: B1611395
CAS No.: 234451-82-2
M. Wt: 213.24 g/mol
InChI Key: LKTZLAILUWEGMU-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane is a fluorinated organic compound characterized by the presence of trifluoromethyl and tris(dimethylamino) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane typically involves the introduction of trifluoromethyl and tris(dimethylamino) groups onto an ethane backbone. Common synthetic routes may include:

    Nucleophilic substitution reactions: Using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination reactions: Introducing dimethylamino groups through reactions with dimethylamine or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow processes and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane can undergo various chemical reactions, including:

    Oxidation: Potentially forming trifluoromethyl ketones or other oxidized derivatives.

    Reduction: Reducing agents might convert it to simpler amines or hydrocarbons.

    Substitution: The trifluoromethyl and dimethylamino groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution reagents: Including halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield trifluoromethyl ketones, while reduction could produce simpler amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical studies due to its unique functional groups.

    Medicine: Investigated for its pharmacological properties or as a building block for drug development.

    Industry: Used in the production of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance lipophilicity and metabolic stability, while the dimethylamino groups can influence solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2,2,2-tris(methylamino)-ethane: Similar structure but with methylamino groups instead of dimethylamino.

    1,1,1-Trifluoro-2,2,2-tris(ethylamino)-ethane: Contains ethylamino groups.

    1,1,1-Trifluoro-2,2,2-tris(phenylamino)-ethane: Contains phenylamino groups.

Uniqueness

1,1,1-Trifluoro-2,2,2-tris(dimethylamino)-ethane is unique due to the combination of trifluoromethyl and tris(dimethylamino) groups, which confer distinct chemical properties such as high electronegativity, lipophilicity, and potential for diverse chemical reactivity.

Properties

IUPAC Name

2,2,2-trifluoro-1-N,1-N,1-N',1-N',1-N",1-N"-hexamethylethane-1,1,1-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18F3N3/c1-12(2)8(13(3)4,14(5)6)7(9,10)11/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTZLAILUWEGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C(F)(F)F)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572879
Record name 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-hexamethylethane-1,1,1-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234451-82-2
Record name 2,2,2-Trifluoro-N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-hexamethylethane-1,1,1-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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